molecular formula C12H22N2O2 B611253 TCO-amine CAS No. 1609736-43-7

TCO-amine

Cat. No.: B611253
CAS No.: 1609736-43-7
M. Wt: 226.32
InChI Key: MMNVKTBTNQJBEE-OWOJBTEDSA-N
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Mechanism of Action

Target of Action

The primary target of TCO-amine is indoleamine 2,3-dioxygenase (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway . This enzyme is often upregulated in various disease states, including cancer, making it an attractive target for therapeutic interventions .

Mode of Action

This compound interacts with its target, IDO1, through a process known as bioorthogonal chemistry . Specifically, this compound is designed to bind to IDO1, thereby inhibiting its activity . This interaction between this compound and IDO1 leads to changes in the metabolic processes regulated by IDO1, particularly the metabolism of tryptophan .

Biochemical Pathways

The interaction of this compound with IDO1 affects the kynurenine pathway , a major route of tryptophan catabolism . By inhibiting IDO1, this compound can potentially disrupt the production of kynurenine and other downstream metabolites, which have been implicated in immune regulation and various pathophysiological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are critical for its bioavailability and overall therapeutic efficacy . As a small molecule, this compound can be absorbed and distributed throughout the body. It may undergo metabolism to form various metabolites, some of which could also have biological activity . The excretion of this compound and its metabolites would eventually determine the duration of its action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of IDO1 activity and, consequently, the kynurenine pathway . By inhibiting IDO1, this compound can alter the cellular concentrations of tryptophan and its metabolites, potentially affecting various cellular functions and immune responses .

Action Environment

Environmental factors, such as nutrition, can influence the action, efficacy, and stability of this compound . For instance, the availability of dietary tryptophan could affect the activity of IDO1 and, therefore, the efficacy of this compound . Moreover, the stability of this compound could be influenced by various factors, including pH and temperature .

Safety and Hazards

TCO-amine is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Future Directions

TCO-amine is increasingly used for in vivo click chemistry . It has potential applications in the synthesis of PROTACs and in the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

TCO-amine plays a crucial role in biochemical reactions, especially in the synthesis of PROTACs (proteolysis-targeting chimeras). It acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound interacts with enzymes and proteins involved in the ubiquitin-proteasome pathway, facilitating the degradation of specific proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in PROTACs allows for the targeted degradation of proteins, which can modulate cell signaling pathways and alter gene expression patterns . This targeted degradation can lead to changes in cellular metabolism by removing key regulatory proteins, thereby affecting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazines . This reaction is one of the fastest bioorthogonal reactions known and is highly efficient under physiological conditions. This compound binds to tetrazine-functionalized biomolecules, forming a stable covalent bond. This interaction can lead to enzyme inhibition or activation, depending on the target protein, and can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under recommended storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where this compound has been shown to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively target and degrade specific proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and cellular toxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and cellular signaling . It interacts with enzymes and cofactors in the ubiquitin-proteasome system, influencing metabolic flux and metabolite levels. The compound’s role in PROTACs highlights its importance in regulating protein turnover and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function. The compound’s ability to form stable covalent bonds with target biomolecules ensures its effective distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that this compound reaches its intended targets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-amine involves the functionalization of trans-cyclooctene with an amine group. This process can be carried out using a flow photoreactor, which allows for efficient and high-yield production .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photoisomerization setups to convert cis-cyclooctene to trans-cyclooctene. The amine group is then introduced using standard coupling techniques such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of carboxyl-containing compounds .

Comparison with Similar Compounds

TCO-amine is unique due to its high reactivity and specificity in the IEDDA reaction. Similar compounds include:

This compound stands out due to its rapid reaction kinetics and stability under physiological conditions, making it highly suitable for in vivo applications.

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVKTBTNQJBEE-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175522
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799962-26-7
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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